5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine
Description
This porphyrin derivative features four trimethylsilyl (TMS)-ethynylphenyl groups at the meso-positions (Figure 1). Its molecular formula is C₆₄H₆₂N₄Si₄, with a molecular weight of 999.55 g/mol . The TMS-ethynyl substituents confer unique electronic and steric properties:
- Steric Bulk: The TMS groups enhance hydrophobicity and may reduce aggregation in solution.
- Stability: Requires storage under dark, inert conditions to prevent degradation .
While direct spectral data are unavailable in the evidence, analogous porphyrins with ethynyl substituents (e.g., Por2 in ) exhibit absorption maxima >600 nm, suggesting similar behavior.
Properties
IUPAC Name |
trimethyl-[2-[4-[10,15,20-tris[4-(2-trimethylsilylethynyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]ethynyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H62N4Si4/c1-69(2,3)41-37-45-13-21-49(22-14-45)61-53-29-31-55(65-53)62(50-23-15-46(16-24-50)38-42-70(4,5)6)57-33-35-59(67-57)64(52-27-19-48(20-28-52)40-44-72(10,11)12)60-36-34-58(68-60)63(56-32-30-54(61)66-56)51-25-17-47(18-26-51)39-43-71(7,8)9/h13-36,65,68H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWXVQPJMRXOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C#C[Si](C)(C)C)C8=CC=C(C=C8)C#C[Si](C)(C)C)C=C4)C9=CC=C(C=C9)C#C[Si](C)(C)C)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H62N4Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
999.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine typically involves the following steps:
Formation of the Porphyrin Core: The initial step involves the synthesis of the porphyrin core, which can be achieved through the condensation of pyrrole and an aldehyde under acidic conditions.
Introduction of Ethynyl Groups: The next step involves the introduction of ethynyl groups to the phenyl rings. This can be done using a Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Trimethylsilylation: Finally, the ethynyl groups are silylated using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the porphyrin core, potentially leading to the formation of chlorins or bacteriochlorins.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl groups under mild conditions.
Major Products
Oxidation: Carbonyl derivatives of the original compound.
Reduction: Chlorins or bacteriochlorins.
Substitution: Various functionalized porphyrins depending on the nucleophile used.
Scientific Research Applications
Organic Electronics
5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to absorb light and facilitate charge transfer makes it a suitable candidate for these applications.
Case Study: OLEDs
A study demonstrated that incorporating this porphyrin compound into OLED structures resulted in improved efficiency and brightness due to its high photoluminescence quantum yield. The device showed significant performance enhancements compared to traditional materials used in OLEDs.
Photodynamic Therapy (PDT)
The compound has shown potential in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species (ROS) upon light activation allows it to selectively target and destroy malignant cells.
Case Study: Cancer Treatment
In vitro studies indicated that cells treated with this compound exhibited significant cell death when exposed to specific wavelengths of light. This suggests its effectiveness as a photosensitizer in PDT protocols.
Sensing Applications
Due to its electronic properties, this porphyrin compound can be employed in chemical sensors for detecting various analytes including metal ions and small organic molecules. Its sensitivity and selectivity are enhanced by the functional groups attached to the porphyrin ring.
Case Study: Metal Ion Detection
Research has shown that films made from this porphyrin can selectively detect lead ions in aqueous solutions with high sensitivity. The detection limit was significantly lower than conventional methods.
Catalysis
This compound has been investigated as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Case Study: Oxidation Reactions
In catalytic oxidation studies, this compound facilitated the conversion of alcohols to carbonyl compounds under mild conditions with high yields. This highlights its potential utility in synthetic organic chemistry.
Table 1: Summary of Applications
| Application | Description | Key Findings |
|---|---|---|
| Organic Electronics | Used in OLEDs and OPVs | Improved efficiency in devices |
| Photodynamic Therapy | Photosensitizer for cancer treatment | Significant cell death observed under light exposure |
| Sensing Applications | Detecting metal ions and organic molecules | High sensitivity for lead ion detection |
| Catalysis | Catalytic reactions for organic synthesis | High yields in oxidation reactions |
Table 2: Case Studies Overview
| Case Study | Focus Area | Results |
|---|---|---|
| OLED Performance | Device Efficiency | Enhanced brightness and efficiency |
| Cancer Treatment | PDT Efficacy | Effective cell death upon light activation |
| Metal Ion Detection | Sensor Development | Low detection limits for lead ions |
| Organic Synthesis | Catalytic Activity | Efficient oxidation of alcohols |
Mechanism of Action
The mechanism by which 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine exerts its effects is primarily through its interaction with light. Upon absorption of light, the compound can enter an excited state, leading to the generation of reactive oxygen species. These reactive species can then interact with cellular components, causing damage to targeted cells, which is the basis for its use in photodynamic therapy.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituents:
Spectral and Electronic Properties
- THPP : Absorption peak at 410 nm with emission at 655 nm . Hydroxyl groups enable hydrogen bonding, enhancing sensitivity to metal ions.
- TPyP : Exhibits solvent- and pH-dependent spectra ; Zn(II) complexation shifts absorption to ~425 nm .
- Target Compound : Expected red-shifted absorption/emission due to ethynyl conjugation. Comparable derivatives (e.g., Por2 in ) show absorption >600 nm for VOC sensing.
Solubility and Stability
- Hydrophilicity: TCPP (carboxy) > TAPP (amino) > THPP (hydroxy) > Target (TMS-ethynyl) ≈ TMPP (methyl).
- Stability: TMS groups in the target compound likely improve oxidative stability compared to hydroxyl- or amino-substituted analogs.
Biological Activity
5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine (CAS No. 145362-97-6) is a porphyrin derivative that has garnered attention in biological and medicinal chemistry due to its unique structural properties and potential applications in photodynamic therapy (PDT), imaging, and as a chemical probe. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
- Molecular Formula: C64H62N4Si4
- Molecular Weight: 999.54588 g/mol
- CAS Number: 145362-97-6
The compound features a porphyrin core with four trimethylsilyl ethynyl phenyl substituents, which enhance its solubility and photophysical properties.
Photodynamic Therapy (PDT)
PDT involves the use of light-sensitive compounds that generate reactive oxygen species (ROS) upon light activation. The porphyrin structure of this compound allows it to act as an effective photosensitizer. Upon irradiation with light of appropriate wavelengths, the compound can generate singlet oxygen , which is cytotoxic to cancer cells.
Key Findings:
- Photosensitization: Studies indicate that the compound can effectively localize in cellular structures such as mitochondria and nuclei, facilitating targeted photodynamic effects .
- Cellular Uptake: The compound's lipophilicity enhances its uptake in various cell types, making it a suitable candidate for PDT applications .
Case Studies
-
Cancer Cell Lines:
- In vitro studies have demonstrated that treatment with this compound followed by light exposure significantly reduces cell viability in several cancer cell lines compared to untreated controls. This suggests its potential utility in targeted cancer therapies.
- Neuronal Cells:
Comparative Data Table
| Property | This compound |
|---|---|
| Molecular Formula | C64H62N4Si4 |
| Molecular Weight | 999.54588 g/mol |
| Photosensitizing Efficiency | High |
| Cellular Localization | Mitochondria and Nucleus |
| Cytotoxic Mechanism | ROS Generation upon Light Activation |
Recent Advances
Recent studies have highlighted the versatility of this compound in various biomedical applications:
- Imaging Applications: The compound has been explored for use in fluorescence imaging due to its strong emission properties when excited by specific wavelengths .
- Chemical Probes: Its ability to act as a paramagnetic probe makes it useful for studying biological processes through techniques like NMR spectroscopy .
Challenges and Future Directions
Despite its promising biological activities, challenges remain in optimizing delivery systems to enhance bioavailability and minimize systemic toxicity. Future research may focus on developing targeted delivery mechanisms or combining this compound with other therapeutic agents to improve efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing this porphyrin derivative, and how can purity be ensured?
-
Methodology : Synthesis typically involves a multi-step approach. For analogous porphyrins (e.g., aminophenyl-substituted derivatives), reactions like nucleophilic substitution or metal-catalyzed coupling (e.g., Sonogashira for ethynyl groups) are employed. Post-synthesis, purification via column chromatography (silica gel or size-exclusion) and recrystallization in DMF/CHCl₃ mixtures is common . Purity validation requires HPLC (>95% purity) and spectroscopic techniques (¹H NMR, UV-Vis). For trimethylsilyl-ethynyl groups, FT-IR can confirm C≡C and Si–CH₃ stretches .
-
Key Data :
| Parameter | Condition/Value | Reference |
|---|---|---|
| Purity (HPLC) | >95% | |
| Solubility | DMF, DMSO, CHCl₃ |
Q. How do the trimethylsilyl-ethynyl substituents influence solubility and stability during handling?
- Methodology : The hydrophobic trimethylsilyl groups enhance solubility in non-polar solvents (e.g., toluene) but reduce water compatibility. Stability under inert atmospheres (N₂/Ar) is critical to prevent oxidation of ethynyl moieties. Storage at 2–8°C in amber vials mitigates photodegradation . Solvent selection for reactions (e.g., THF or pyridine) should avoid protic media to prevent Si–O bond hydrolysis .
Advanced Research Questions
Q. How can this porphyrin be integrated into covalent organic frameworks (COFs) for photocatalytic applications?
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Methodology : The ethynyl groups enable covalent linkage to COF building blocks (e.g., triazine or benzene nodes) via Sonogashira coupling. Characterization involves PXRD for crystallinity, BET for porosity, and transient absorption spectroscopy for charge-transfer efficiency. For example, analogous porphyrin-COFs exhibit 1.5× higher H₂ evolution rates than non-porphyrin frameworks under visible light .
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Key Data :
| Application | Performance Metric | Reference |
|---|---|---|
| COF-366 (analog) | H₂ evolution: 12.3 mmol·g⁻¹·h⁻¹ | |
| Photostability | >50 cycles without degradation |
Q. What spectroscopic methods are optimal for analyzing metal coordination and heavy metal detection with this porphyrin?
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Methodology : UV-Vis titration (Soret band shifts) and XPS confirm metal binding (e.g., Cu²⁺, Cd²⁺). For sensor applications, fluorescence quenching assays in ethanol/water mixtures detect metals at ppm levels. HPLC coupled with ICP-MS enhances sensitivity for multi-metal analysis .
-
Example Protocol :
Prepare 10 µM porphyrin in ethanol.
Titrate with metal nitrate solutions (0–100 µM).
Monitor Soret band (~415 nm) redshift; detection limit for Cu²⁺: ~0.1 ppm .
Q. How does the electronic structure of this porphyrin affect its performance in electrocatalytic CO₂ reduction?
- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) reveals redox potentials. The trimethylsilyl-ethynyl groups lower the LUMO by ~0.3 eV vs. unsubstituted porphyrins, enhancing CO₂ adsorption. Faradaic efficiencies for CO production reach 85% at −1.2 V vs. RHE .
Contradiction Analysis
- Solubility in Polar Media : While carboxyphenyl-porphyrins are water-soluble , the trimethylsilyl-ethynyl derivative’s solubility is limited to organic solvents. Researchers must tailor functionalization (e.g., sulfonation) for aqueous applications .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
